3-(Difluoromethyl)-4-fluoro-5-nitrobenzoic acid
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Overview
Description
3-(Difluoromethyl)-4-fluoro-5-nitrobenzoic acid is a chemical compound characterized by the presence of difluoromethyl, fluoro, and nitro functional groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-4-fluoro-5-nitrobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Difluoromethylation: The difluoromethyl group is introduced using difluoromethylating agents like difluoromethyl bromide or difluoromethyl sulfone under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-4-fluoro-5-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The difluoromethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed
Reduction of Nitro Group: Formation of 3-(Difluoromethyl)-4-fluoro-5-aminobenzoic acid.
Oxidation of Difluoromethyl Group: Formation of 3-(Carboxy)-4-fluoro-5-nitrobenzoic acid.
Substitution of Fluoro Group: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
3-(Difluoromethyl)-4-fluoro-5-nitrobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-4-fluoro-5-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in the synthesis of fungicides.
3-(Difluoromethyl)-5-methylthiophene-2-carboxylic acid: Investigated for its antifungal properties.
3-(Difluoromethyl)-1-methylpyrrole-4-carboxylic acid: Explored for its potential as a pharmaceutical intermediate.
Uniqueness
3-(Difluoromethyl)-4-fluoro-5-nitrobenzoic acid is unique due to the combination of difluoromethyl, fluoro, and nitro groups on a benzoic acid core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(difluoromethyl)-4-fluoro-5-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO4/c9-6-4(7(10)11)1-3(8(13)14)2-5(6)12(15)16/h1-2,7H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRNPQCAUHXZMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)F)F)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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